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Compound of Interest

Compound Name: Bromodichloromethane

Cat. No.: B127517

A Comparative Guide to the Toxicity of Bromodichloromethane and Other Trihalomethanes

This guide provides a detailed comparison of the toxicological profiles of
bromodichloromethane (BDCM) and other common trihalomethanes (THMs), including
chloroform, bromoform, and dibromochloromethane. These compounds are frequently found as
disinfection byproducts in chlorinated drinking water.[1] This document is intended for
researchers, scientists, and drug development professionals, offering a comprehensive
overview supported by experimental data, detailed methodologies, and pathway visualizations.

Comparative Toxicity Overview

Trihalomethanes exhibit a range of toxic effects, with notable differences between the
brominated compounds and chloroform. Generally, brominated THMs such as
bromodichloromethane, bromoform, and dibromochloromethane are reported to be cytotoxic,
genotoxic, and mutagenic, whereas chloroform is considered primarily cytotoxic.[2][3]

Cytotoxicity

Cytotoxicity assays are crucial for determining a chemical's toxicity at the cellular level. The
Chinese Hamster Ovary (CHO) cell cytotoxicity assay, for example, measures the reduction in
cell density after a 72-hour exposure to a substance.[4] Studies have shown that THMs induce
cytotoxic effects, which may play a role in their carcinogenicity.[5] The delivery vehicle can also
influence cytotoxicity, with corn oil gavage showing more acute toxicity than aqueous solutions.

[5]
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Genotoxicity

Genotoxicity refers to the ability of a chemical to damage DNA. While some in vitro studies in
bacterial and mammalian cells have shown evidence of genotoxicity for brominated THMs, in
vivo studies have often yielded conflicting or negative results.[6] For instance,
bromodichloromethane, chlorodibromomethane, and bromoform did not cause unscheduled
DNA synthesis in rat liver and have not demonstrated significant genotoxic activity in mammals
in some studies.[6] However, other research indicates that brominated THMs can be
mutagenic.[2][7]

Carcinogenicity

Animal studies have provided evidence of the carcinogenic potential of several THMs.[8] The
U.S. Environmental Protection Agency (EPA) has classified bromodichloromethane and
bromoform as probable human carcinogens (Group B2), and dibromochloromethane as a
possible human carcinogen (Group C).[8][9]

 Bromodichloromethane (BDCM): Oral exposure has been shown to cause kidney, liver,
and large intestine tumors in rats and mice.[10][11][12]

e Chloroform: Associated with renal and liver tumors in rats and mice.[11]

o Bromoform: Linked to an increased incidence of adenomatous polyps and adenocarcinomas
of the large intestine in rats.[8][13]

e Dibromochloromethane (DBCM): Has been shown to induce liver tumors in mice.[8]

Human epidemiological studies have suggested a possible association between long-term
exposure to chlorinated drinking water containing THMs and an increased risk of cancer,
particularly bladder cancer, but have not definitively linked specific THMs to cancer in humans
due to the mixed nature of the exposure.[10][11][12]

Organ-Specific Toxicity
The primary target organs for THM toxicity are the liver and kidneys.[9][14]

» Hepatotoxicity: All four major THMs have been observed to cause liver toxicity.[9] Studies in
rats indicated that bromodichloromethane caused more persistent liver toxicity than
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chloroform at 48 hours post-exposure.[5][15] Effects range from fatty infiltration to
centrilobular necrosis.[16]

o Nephrotoxicity: Kidney damage is another significant effect. Bromodichloromethane
appears to be slightly more toxic to the kidney at lower doses compared to chloroform.[5][15]
Kidney damage is characterized by necrosis of the proximal tubules.[16]

Data Summary Tables

Table 1: Comparative Genotoxicity of Trihalomethanes
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Table 2: Comparative Carcinogenicity in Rodents (Oral Gavage Studies)
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Target Organs for

EPA Carcinogen

Compound Species o
Tumors Classification
) ) ) Group B2 (Probable
Bromodichloromethan Kidney, Liver, Large ]
Rat, Mouse _ Human Carcinogen)
e Intestine[12]
[9]
Group B2 (Probable
Chloroform Rat, Mouse Liver, Kidney[11] Human Carcinogen)
[9]
Group B2 (Probable
Bromoform Rat Large Intestine[13] Human Carcinogen)
[9]
) Group C (Possible
Dibromochloromethan _ _
Mouse Liver[8] Human Carcinogen)

e

[8]1°]

Table 3: Comparative Acute Organ Toxicity in Rats (Oral Gavage)

Compound

Primary Target
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Relative

Organs Hepatotoxicity Nephrotoxicity
) ) Higher than

Bromodichloromethan ) ] Higher than

Liver, Kidney Chloroform (at lower
e Chloroform (at 48h)[5]

doses)[5]

Chloroform Liver, Kidney High High
Bromoform Liver, Kidney High Moderate
Dibromochloromethan ) ] )

Liver, Kidney High Moderate

e

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)
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The Ames test is a widely used short-term assay to assess the mutagenic potential of a
chemical compound.[17]

Principle: The test utilizes several strains of Salmonella typhimurium that are auxotrophic for
histidine (his-), meaning they cannot synthesize this essential amino acid and require it for
growth.[18] The assay measures the ability of a test substance to cause reverse mutations
(reversions) that restore the functional gene for histidine synthesis, allowing the bacteria to
grow on a histidine-deficient medium.[19]

Methodology:

» Strain Selection: Commonly used strains include TA98, TA100, and TA102, which are
sensitive to different types of mutagens.[18]

» Metabolic Activation: The test is conducted with and without a mammalian metabolic
activation system (S9 fraction), typically derived from rat liver homogenates. This is to detect
mutagens that require metabolic activation to become reactive.[18]

o Exposure: A suspension of the bacterial tester strain is mixed in a test tube with the test
chemical (at various concentrations) and either the S9 mix or a buffer.[20]

e Plating: The mixture is combined with molten top agar containing a trace amount of histidine
(to allow for a few initial cell divisions) and poured onto a minimal glucose agar plate
(histidine-deficient).[18][21]

 Incubation: Plates are incubated at 37°C for 48-72 hours.[17]

e Analysis: The number of revertant colonies on the test plates is counted and compared to the
number of spontaneous revertant colonies on the negative (solvent) control plates. A dose-
dependent increase in the number of revertant colonies suggests that the substance is
mutagenic.[20]

Rodent Carcinogenicity Bioassay

These long-term studies are designed to evaluate the carcinogenic potential of a substance
following chronic exposure.
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Principle: Rodents, typically rats and mice, are exposed to the test substance over a significant
portion of their lifespan (e.g., two years) to observe for the development of tumors.[22][23]

Methodology:

e Animal Selection: Young, healthy male and female rodents (e.g., F344/N rats and B6C3F1
mice) are used.[13][23] Studies typically start with at least 50 animals per sex per group.[23]

o Dose Administration: The test substance is administered, usually daily, through a relevant
route of exposure (e.g., oral gavage, in drinking water, or in feed). At least three dose levels
(high, medium, low) and a concurrent control group (receiving the vehicle, e.g., corn oil) are
used.[23] The highest dose is typically the maximum tolerated dose (MTD), which causes
some toxicity but not significant mortality.

e Duration: The study duration is typically 18-24 months for mice and 24 months for rats.[23]

« In-life Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and
food consumption are measured regularly.[24]

» Pathology: At the end of the study, all animals (including those that die prematurely) undergo
a complete necropsy. Organs and tissues are examined for gross lesions, and a
comprehensive set of tissues is collected for histopathological evaluation by a board-certified
pathologist.[22]

e Analysis: The incidence, multiplicity, and latency of tumors in the dosed groups are
statistically compared with the control group to determine if the test substance has a
carcinogenic effect.[22]

Signaling Pathways and Experimental Workflows
Visualizations
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Caption: General workflow for toxicological assessment of a chemical compound.
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Caption: Metabolic activation pathways of Bromodichloromethane (BDCM).

Discussion of Pathways

The toxicity of bromodichloromethane is mediated by its metabolic activation into reactive
intermediates.[25] Two primary pathways have been identified:
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o Oxidative Metabolism: This is the predominant pathway, catalyzed mainly by cytochrome
P450 enzymes, particularly CYP2E1.[25] This process transforms BDCM into reactive
intermediates like phosgene. These electrophilic metabolites can covalently bind to cellular
macromolecules such as proteins and DNA, leading to cellular damage, oxidative stress, and
cytotoxicity.[25] This binding is a key mechanism underlying both the hepatotoxicity and
nephrotoxicity of THMs.

e Glutathione Conjugation: A secondary pathway involves the direct conjugation of BDCM with
glutathione (GSH), catalyzed by glutathione S-transferases (GSTs).[25] While often a
detoxification pathway, this process can also lead to the formation of reactive intermediates
that contribute to toxicity.

Furthermore, studies have shown that trihalomethanes can alter epigenetic regulation. For
example, chloroform and bromodichloromethane have been found to decrease the level of 5-
methylcytosine in hepatic DNA and reduce methylation in the promoter region of the c-myc
proto-oncogene.[26] This hypomethylation is consistent with their carcinogenic activity, as it can
lead to altered gene expression and increased cell proliferation.[26]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Validation & Comparative

Check Availability & Pricing

[https://www.benchchem.com/product/b127517#comparative-toxicity-of-
bromodichloromethane-and-other-trihalomethanes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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